molecular formula C4H8O2 B032931 Ethyl acetate-D3 CAS No. 90691-33-1

Ethyl acetate-D3

Cat. No.: B032931
CAS No.: 90691-33-1
M. Wt: 91.12 g/mol
InChI Key: XEKOWRVHYACXOJ-BMSJAHLVSA-N
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Description

Ethyl acetate-D3, also known as deuterated ethyl acetate, is an isotopically labeled compound where three hydrogen atoms are replaced with deuterium. This compound is commonly used in various scientific research applications due to its unique properties. This compound has the molecular formula C4H5D3O2 and is a colorless liquid with a characteristic sweet smell.

Mechanism of Action

Target of Action

Ethyl acetate-D3, like its non-deuterated counterpart ethyl acetate, is primarily used as a solvent in various industrial and chemical processes . It doesn’t have a specific biological target due to its general use as a solvent. It’s worth noting that ethyl acetate and its derivatives have been found to be part of the metabolic pathways of various organisms, indicating that they may interact with numerous enzymes and biochemical processes .

Mode of Action

Conversely, in hydrolysis, the ester is broken down into its constituent alcohol and acid .

Biochemical Pathways

This compound may be involved in various biochemical pathways. For instance, it has been found to be a part of the metabolic pathways in certain bacterial species . In these organisms, ethyl acetate can be broken down into ethanol and acetate, which can then enter the central metabolism of the organism and be used for energy production and biosynthesis .

Pharmacokinetics

Ethyl acetate, in general, is known to be rapidly absorbed and distributed throughout the body following inhalation or oral exposure . It’s metabolized primarily in the liver, where it’s converted into ethanol and acetic acid, both of which can be further metabolized or excreted .

Result of Action

As a solvent, this compound’s primary action is to dissolve other substances. In a biological context, its breakdown products, ethanol and acetate, can enter various metabolic pathways and contribute to processes such as energy production . Excessive exposure to ethyl acetate can lead to irritation of the eyes, skin, and respiratory tract, and at very high concentrations, it can have narcotic effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its volatility and efficacy as a solvent can be affected by temperature and pressure . In a biological context, factors such as pH and the presence of other metabolites can influence its breakdown and the subsequent metabolic pathways that its products enter .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl acetate-D3 can be synthesized through the esterification of deuterated ethanol (C2H5D3OH) with acetic acid (CH3COOH) in the presence of an acid catalyst such as sulfuric acid. The reaction is as follows:

C2H5D3OH+CH3COOHC4H5D3O2+H2O\text{C2H5D3OH} + \text{CH3COOH} \rightarrow \text{C4H5D3O2} + \text{H2O} C2H5D3OH+CH3COOH→C4H5D3O2+H2O

Industrial Production Methods

Industrial production of this compound involves the same esterification process but on a larger scale. The reaction is typically carried out in a continuous reactor with efficient removal of water to drive the equilibrium towards the formation of the ester. The use of azeotropic distillation can help in the separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl acetate-D3 undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to deuterated ethanol and acetic acid.

    Reduction: this compound can be reduced to deuterated ethanol using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Deuterated ethanol and acetic acid.

    Reduction: Deuterated ethanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl acetate-D3 is widely used in scientific research due to its deuterium labeling, which makes it valuable in:

    Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as a solvent or internal standard in NMR studies to provide clear spectra without interference from hydrogen signals.

    Mass Spectrometry: Utilized in mass spectrometry for the analysis of complex mixtures and to study reaction mechanisms.

    Pharmaceutical Research: Employed in the synthesis of deuterated drugs to study metabolic pathways and improve drug stability.

    Chemical Kinetics: Used to investigate reaction mechanisms and kinetics by tracking the behavior of deuterium-labeled compounds.

Comparison with Similar Compounds

Ethyl acetate-D3 can be compared with other deuterated esters such as:

    Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.

    Propyl acetate-D3: Contains a propyl group instead of an ethyl group.

    Butyl acetate-D3: Contains a butyl group instead of an ethyl group.

Uniqueness

This compound is unique due to its specific deuterium labeling, which provides distinct advantages in analytical techniques such as NMR and mass spectrometry. Its relatively simple structure and widespread use make it a valuable compound in various research fields.

Properties

IUPAC Name

ethyl 2,2,2-trideuterioacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKOWRVHYACXOJ-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

91.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying the pyrolysis of Ethyl acetate-D3 and its deuterated analogs?

A1: Studying the pyrolysis of this compound and its analogs, like ethyl-d5 acetate and ethyl-1,1,2,2-d4 acetate, provides valuable insights into the reaction mechanism of thermal decomposition. [] By comparing the rate constants and kinetic isotope effects observed with different isotopic substitutions, researchers can pinpoint the rate-determining steps and understand the role of specific hydrogen atoms in the reaction pathway. This information is crucial for optimizing industrial processes involving pyrolysis and developing more efficient catalysts.

Q2: The research mentions that this compound exhibited no significant difference in decomposition rate compared to normal Ethyl acetate. What can be inferred from this observation?

A2: This finding suggests that the C-H bonds in the methyl group of the acetate moiety are not significantly involved in the rate-determining step of the pyrolysis reaction. [] The absence of a primary kinetic isotope effect implies that the cleavage of these specific C-H bonds is not a rate-limiting factor in the overall decomposition process.

Q3: How was Ethyl acetate (specifically the D3 fraction) utilized in the study on Momordica charantia's anticancer properties?

A3: Researchers employed the Ethyl acetate fraction (D3), obtained through solvent partitioning of the crude water-soluble extract of Momordica charantia, to investigate its impact on human lung and breast cancer cell lines. [, ] This fraction, alongside others, was administered to the cells, and various parameters like mitochondrial membrane potential, reactive oxygen species generation, and ATP levels were analyzed to understand the potential mechanisms of cell death induced by Momordica charantia.

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